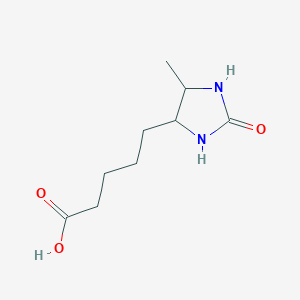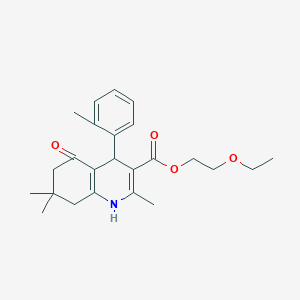![molecular formula C18H17ClN2O3S B4895117 3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)
3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is also known as CBX and has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of CBX is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-κB pathway and the PI3K/Akt pathway. CBX has also been found to modulate the expression of various genes, including genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
CBX has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. CBX has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, CBX has been found to improve cognitive function and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
CBX has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in various fields of scientific research. However, CBX also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for CBX research, including the identification of its molecular targets and the development of more efficient synthesis methods. CBX may also have potential applications in other fields of scientific research, including cardiovascular disease, diabetes, and infectious diseases. Further research is needed to fully understand the potential applications of CBX and its mechanism of action.
Conclusion:
In conclusion, CBX is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields of scientific research. CBX can be synthesized using different methods, and it has been found to have potential applications in cancer research, neuroprotection, and inflammation. The mechanism of action of CBX is not fully understood, but it is believed to involve the inhibition of various cellular pathways. CBX has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. CBX has several advantages for lab experiments, including its high purity and yield, but it also has some limitations. The future directions for CBX research include the identification of its molecular targets and the development of more efficient synthesis methods.
Synthesis Methods
CBX can be synthesized using different methods, including the reaction of 2-mercapto-1H-benzimidazole with 4-chlorophenylethanol in the presence of sodium hydride and 3-chloropropionic acid. Another method involves the reaction of 2-mercapto-1H-benzimidazole with 4-chlorophenylethanol in the presence of potassium carbonate and 3-bromopropionic acid. Both methods have been found to yield CBX with high purity and yield.
Scientific Research Applications
CBX has been found to have potential applications in various fields of scientific research, including cancer research, neuroprotection, and inflammation. In cancer research, CBX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, CBX has been found to protect neurons from oxidative stress and improve cognitive function. In inflammation, CBX has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
properties
IUPAC Name |
3-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-13-5-7-14(8-6-13)24-11-12-25-18-20-15-3-1-2-4-16(15)21(18)10-9-17(22)23/h1-8H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDUOESADMQDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)O)SCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B4895045.png)
![N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4895052.png)
![11-(2-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4895060.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4895068.png)
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![3-{1-[(5-cyclopentyl-2-thienyl)methyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B4895102.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![N-[1-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B4895129.png)
![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)
![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)
![2-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4895156.png)